molecular formula C9H4F2INO B13008586 6,8-Difluoro-3-iodoquinolin-4(1H)-one CAS No. 1330750-76-9

6,8-Difluoro-3-iodoquinolin-4(1H)-one

Cat. No.: B13008586
CAS No.: 1330750-76-9
M. Wt: 307.03 g/mol
InChI Key: BJXQNGBWBPOPNS-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-iodoquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-3-iodoquinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:

    Halogenation: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring using fluorinating agents such as Selectfluor.

    Iodination: Introduction of an iodine atom at the 3 position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Cyclization: Formation of the quinoline core through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-iodoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the iodine atom to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions at the iodine position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Deiodinated quinoline derivatives

    Substitution: Substituted quinoline derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-3-iodoquinolin-4(1H)-one depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoroquinoline: Lacks the iodine atom but shares the fluorine substitutions.

    3-Iodoquinoline: Contains the iodine atom but lacks the fluorine substitutions.

    4(1H)-Quinolinone: Lacks both fluorine and iodine substitutions but shares the quinoline core.

Uniqueness

6,8-Difluoro-3-iodoquinolin-4(1H)-one is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

1330750-76-9

Molecular Formula

C9H4F2INO

Molecular Weight

307.03 g/mol

IUPAC Name

6,8-difluoro-3-iodo-1H-quinolin-4-one

InChI

InChI=1S/C9H4F2INO/c10-4-1-5-8(6(11)2-4)13-3-7(12)9(5)14/h1-3H,(H,13,14)

InChI Key

BJXQNGBWBPOPNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)I)F)F

Origin of Product

United States

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